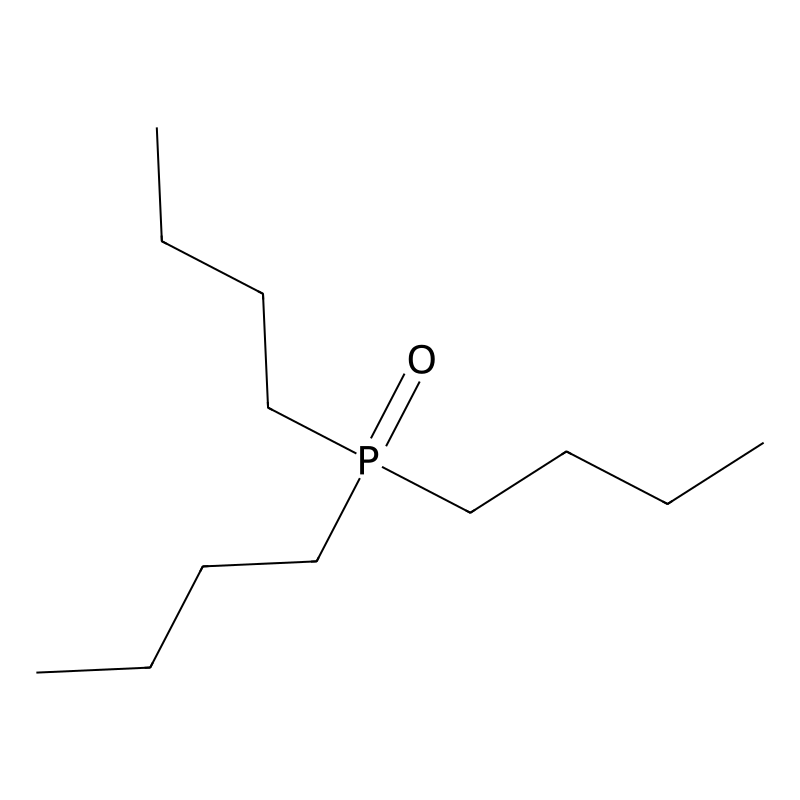

Tributylphosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tributylphosphine oxide (TBPO, CAS 814-29-9) is a low-melting organophosphorus compound (mp 64–69 °C) characterized by a strong phosphoryl (P=O) dipole. Functioning as a potent Lewis base, it is procured as an advanced extractant in hydrometallurgy, a phase-transfer catalyst, and a specialized ligand in organometallic synthesis. Unlike phosphate esters, the direct alkyl-to-phosphorus bonds in TBPO increase the electron density on the oxygen atom, resulting in higher electron-donor capabilities. This makes it a quantifiable alternative for processes requiring aggressive metal coordination or specific solubility profiles that standard industrial extractants cannot meet [1].

Procuring generic substitutes like tributyl phosphate (TBP) or trioctylphosphine oxide (TOPO) alters process efficiency and handling parameters. While TBP is a widely used industrial extractant, its lower basicity necessitates higher volumetric excesses to achieve comparable metal extraction. Conversely, substituting with TOPO introduces extreme lipophilicity and steric bulk, which hinders the stripping phase in biphasic extractions and limits reaction kinetics in catalytic applications. Furthermore, aromatic alternatives like triphenylphosphine oxide (TPPO) possess much higher melting points, rendering them incompatible with low-temperature molten extraction protocols or solvent-free liquid-phase reactions [1].

Quantified Lewis Basicity and Synergistic Extraction Efficiency vs. TBP

In comparative extraction studies for metals such as Uranium, TBPO demonstrates a higher distribution ratio than TBP. The direct P-C bonds in TBPO increase the phosphoryl oxygen's basicity compared to the P-O-C bonds in TBP. In standardized acidic extraction models, 150 mg of TBPO achieved >95% extraction efficiency, whereas achieving ~80% extraction with TBP required 1 cm³ (approximately 970 mg). This difference in mass-to-recovery ratio highlights TBPO's stronger binding affinity [1].

| Evidence Dimension | Extraction efficiency / Distribution Ratio (DU) |

| Target Compound Data | >95% extraction at 150 mg dosage |

| Comparator Or Baseline | TBP (~80% extraction at ~970 mg dosage) |

| Quantified Difference | >15% higher absolute recovery using roughly 1/6th the mass of extractant |

| Conditions | Acidic aqueous medium (1 mol/L HNO3) at 80 °C |

Buyers can reduce extractant mass consumption by over 80% while achieving higher recovery rates for target metals.

Aqueous Solubility Profile for Phase-Transfer Applications vs. TOPO

TBPO exhibits an aqueous solubility of approximately 56 g/L at 20 °C. In contrast, the higher homolog TOPO is virtually insoluble in water (<1 mg/L). This measurable water solubility allows TBPO to partition differently in mixed aqueous-organic systems, facilitating phase-transfer catalysis and metal stripping in hydrometallurgical workflows where TOPO's extreme hydrophobicity traps metals in the organic phase .

| Evidence Dimension | Aqueous Solubility at 20 °C |

| Target Compound Data | ~56 g/L |

| Comparator Or Baseline | TOPO (< 1 mg/L) |

| Quantified Difference | >50,000-fold higher aqueous solubility |

| Conditions | Standard aqueous conditions at 20 °C |

Enables procurement for biphasic catalytic systems where post-extraction metal stripping requires a ligand with moderate aqueous solubility.

Thermal Profile for Molten-State Processing vs. TPPO

TBPO is a low-melting solid with a melting point of 64–69 °C, which allows it to be liquefied for solvent-free or molten-state extraction processes. When compared to triphenylphosphine oxide (TPPO), which has a melting point of 156–158 °C, TBPO requires approximately 90 °C less thermal energy to process as a liquid. This thermal behavior dictates its use in specialized extraction protocols where liquid-state coordination is required without volatile organic solvents.

| Evidence Dimension | Melting Point |

| Target Compound Data | 64–69 °C |

| Comparator Or Baseline | TPPO (156–158 °C) |

| Quantified Difference | ~90 °C lower melting point |

| Conditions | Standard atmospheric pressure |

Prevents reactor blockages and reduces energy costs in low-temperature, solvent-free, or molten-phase processes where high-melting aromatic phosphine oxides would remain solid.

High-Efficiency Hydrometallurgical Recovery

Directly leverages TBPO's higher distribution ratios compared to TBP to extract metals from acidic leachates using lower reagent masses [1].

Biphasic Phase-Transfer Catalysis

Utilizes TBPO's 56 g/L aqueous solubility to facilitate reactions across aqueous-organic boundaries, avoiding the stripping issues associated with ultra-lipophilic TOPO .

Solvent-Free Molten Extraction Systems

Capitalizes on TBPO's 64–69 °C melting point to act as a liquid extractant in low-temperature molten matrices, eliminating the need for volatile organic diluents required by higher-melting analogs like TPPO .

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant